molecular formula C17H25N3O2S B2581448 N1-cyclopentyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide CAS No. 946303-04-4

N1-cyclopentyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide

Cat. No. B2581448
CAS RN: 946303-04-4
M. Wt: 335.47
InChI Key: LDULDXREFZURJQ-UHFFFAOYSA-N
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Description

N1-cyclopentyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, also known as CPET, is a novel compound that has gained attention in scientific research due to its potential therapeutic applications. CPET belongs to the class of oxalamide compounds and is synthesized through a multistep process. In

Scientific Research Applications

Synthesis and Chemical Reactivity

N1-cyclopentyl-N2-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)oxalamide, due to its complex structure involving cyclopentyl, pyrrolidinyl, thiophenyl, and oxalamide groups, finds applications in the synthesis and study of heterocyclic compounds and their chemical reactivities. For instance, studies on the synthesis of oxazolidines, thiazolidines, and tetrahydro-pyrrolo oxazole or thiazole diones from β-hydroxy- or β-mercapto-α-amino acid esters have shown that such complex molecules can undergo various chemical transformations, including dehydrogenation and cyclization, to yield bicyclic compounds with potential biological activities (Badr, Aly, Fahmy, & Mansour, 1981).

Catalysis and Organic Synthesis

Compounds with similar structural features are used as catalysts in organic synthesis, demonstrating the versatility of such molecules in facilitating chemical reactions. The synthesis of cyclopenta[c]pyridine derivatives, for example, showcases the reactivity of related compounds in generating novel heterocyclic systems, which can be further functionalized for various applications, including medicinal chemistry and material science (Dotsenko, Krivokolysko, & Litvinov, 2008).

Biological Activity and Drug Design

The structural complexity and reactivity of this compound-like compounds make them suitable candidates for drug design and the exploration of biological activities. Research into inhibitors of glycolic acid oxidase, for instance, has revealed that certain heterocyclic compounds, including pyrrole and thiophene derivatives, can serve as potent inhibitors, indicating the potential of such molecules in therapeutic applications (Rooney et al., 1983).

Material Science and Chemical Properties

The study of heterocyclic enaminonitriles and their reactions with various compounds, leading to the formation of acetic acid derivatives and other heterocyclic structures, highlights the role of these complex molecules in material science. Their chemical properties and reactivity can be harnessed for the synthesis of novel materials with unique properties (Hachiyama, Koyanagi, Tomioka, & Yamazaki, 1983).

properties

IUPAC Name

N'-cyclopentyl-N-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c21-16(17(22)19-14-5-1-2-6-14)18-11-15(13-7-10-23-12-13)20-8-3-4-9-20/h7,10,12,14-15H,1-6,8-9,11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDULDXREFZURJQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C(=O)NCC(C2=CSC=C2)N3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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